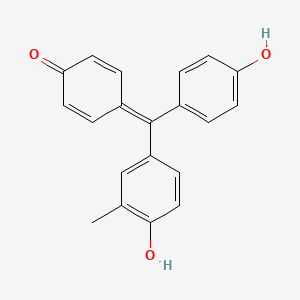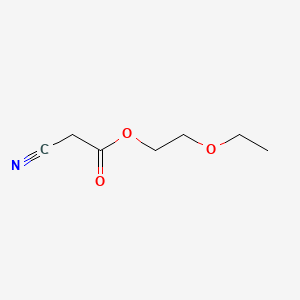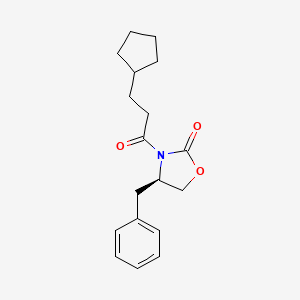
(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone
概要
説明
(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first discovered and synthesized by scientists at Cylene Pharmaceuticals in 2008. Since then, CX-5461 has gained significant attention as a potential cancer therapeutic due to its ability to selectively kill cancer cells while sparing normal cells.
作用機序
(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone works by binding to the DNA template of RNA polymerase I and preventing the formation of the transcription initiation complex. This leads to a decrease in the production of ribosomal RNA, which in turn leads to a decrease in the production of ribosomes. This decrease in ribosome production triggers a stress response in cancer cells, leading to cell cycle arrest and ultimately cell death.
生化学的および生理学的効果
(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone has also been shown to induce the expression of interferon-stimulated genes, which are involved in the innate immune response to viral infections.
実験室実験の利点と制限
One advantage of (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially effective cancer therapeutic with fewer side effects than traditional chemotherapy. However, (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone has some limitations in lab experiments, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone. One area of interest is the development of combination therapies that include (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone and other cancer therapeutics. Another area of interest is the identification of biomarkers that can predict response to (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone treatment. Finally, there is interest in the development of (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone analogs with improved pharmacokinetic properties and potency.
科学的研究の応用
(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone has been extensively studied for its potential use in cancer therapy. It has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer. (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. Cancer cells have a higher demand for ribosomes due to their increased rate of cell division, making them more susceptible to (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone-induced cell death.
特性
IUPAC Name |
(4R)-4-benzyl-3-(3-cyclopentylpropanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(11-10-14-6-4-5-7-14)19-16(13-22-18(19)21)12-15-8-2-1-3-9-15/h1-3,8-9,14,16H,4-7,10-13H2/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXZRKUEKAWUDO-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374119 | |
| Record name | (4R)-4-Benzyl-3-(3-cyclopentylpropanoyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone | |
CAS RN |
289677-10-7 | |
| Record name | (4R)-4-Benzyl-3-(3-cyclopentylpropanoyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



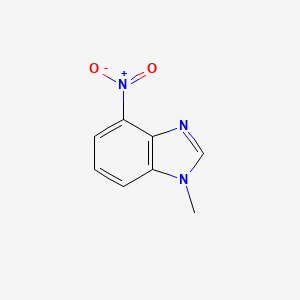
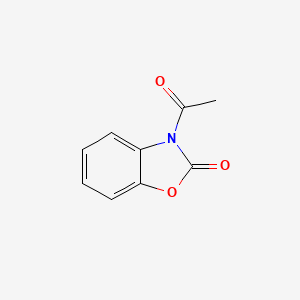
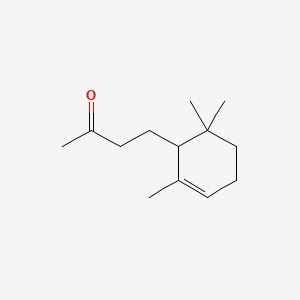
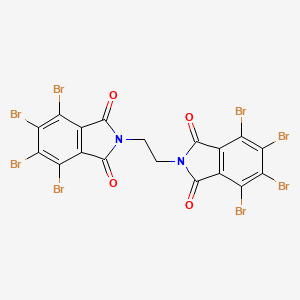
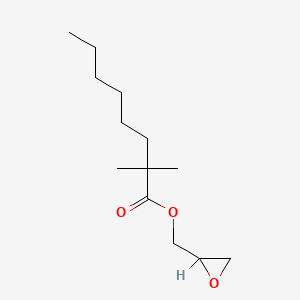
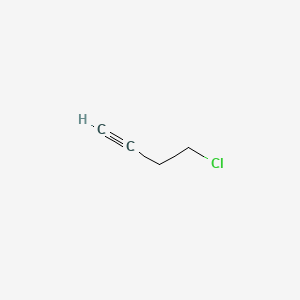
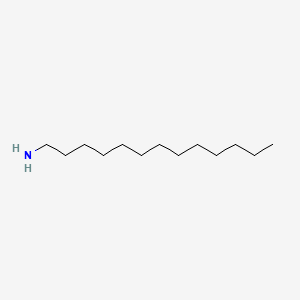
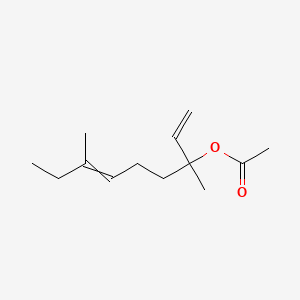
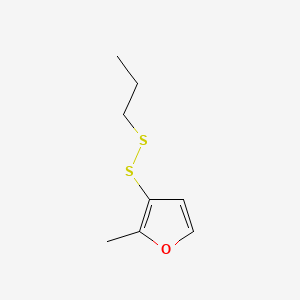
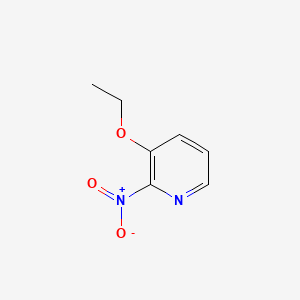
![Propanenitrile, 3-[(3-methylphenyl)amino]-](/img/structure/B1585796.png)
